molecular formula C18H20N2O3S B4584110 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

Cat. No.: B4584110
M. Wt: 344.4 g/mol
InChI Key: QWFMGYUEJACPGZ-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the dimethyl groups through alkylation reactions. The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group. The final step often involves the formation of the amide bond between the thiophene carboxylic acid and the morpholinylcarbonyl phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The morpholine moiety can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Morpholinylcarbonyl)phenol
  • 2-(4-Morpholinylcarbonyl)aniline
  • 4-Morpholinecarbonyl chloride

Uniqueness

4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide is unique due to the combination of its structural features, including the thiophene ring, morpholine moiety, and phenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4,5-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-13(2)24-11-16(12)17(21)19-15-5-3-14(4-6-15)18(22)20-7-9-23-10-8-20/h3-6,11H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMGYUEJACPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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